molecular formula C11H19N3 B14863620 2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine

2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine

Cat. No.: B14863620
M. Wt: 193.29 g/mol
InChI Key: QUWNKUMRBJFDMX-UHFFFAOYSA-N
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Description

2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including medicine, synthetic chemistry, and industry. This particular compound features a tert-butyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetophenones with benzylamines in the presence of a base such as potassium tert-butoxide (t-BuOK) and a Lewis acid like boron trifluoride etherate (BF3·OEt2). The reaction is often carried out under solvent-free conditions at elevated temperatures (around 80°C) with an oxidant like tert-butyl hydroperoxide (TBHP) to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and green chemistry principles are often employed to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: TBHP, BF3·OEt2, t-BuOK

    Reduction: NaBH4, hydrogen gas (H2) with a catalyst

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different substituents, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine is unique due to its specific structure, which includes a tert-butyl group attached to the imidazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine

InChI

InChI=1S/C11H19N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h7H,4-6,12H2,1-3H3,(H,13,14)

InChI Key

QUWNKUMRBJFDMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)CC(CC2)N

Origin of Product

United States

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